Emtricitabine Tenofovir Alfenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine Tenofovir Alafenamide is a combination of two antiretroviral medications used primarily for the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a prodrug of Tenofovir, also an NRTI. This combination is known for its high efficacy and improved safety profile, particularly in terms of renal and bone health .
Synthetic Routes and Reaction Conditions:
Emtricitabine: The synthesis of Emtricitabine involves the fluorination of cytidine, followed by the formation of a thiacytidine ring.
Tenofovir Alafenamide: The synthesis of Tenofovir Alafenamide involves the esterification of Tenofovir with an alanine derivative.
Industrial Production Methods:
- The industrial production of these compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and scalable, often involving continuous flow chemistry and advanced purification techniques .
Types of Reactions:
Oxidation: Both Emtricitabine and Tenofovir Alafenamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. .
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for Emtricitabine due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products:
Aplicaciones Científicas De Investigación
Emtricitabine Tenofovir Alafenamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Widely used in clinical trials and studies focused on HIV treatment and prevention.
Industry: Utilized in the pharmaceutical industry for the development and production of antiretroviral medications
Mecanismo De Acción
Emtricitabine and Tenofovir Alafenamide work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Emtricitabine is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, once converted to Tenofovir, also inhibits reverse transcriptase by competing with natural nucleotides, leading to the termination of the DNA chain .
Comparación Con Compuestos Similares
Emtricitabine and Tenofovir Disoproxil Fumarate: Another combination used for HIV treatment, known for its efficacy but with a higher risk of renal and bone toxicity.
Bictegravir, Emtricitabine, and Tenofovir Alafenamide: A combination that includes an integrase inhibitor, offering a complete regimen for HIV treatment.
Rilpivirine, Emtricitabine, and Tenofovir Alafenamide: Another combination used for HIV treatment, particularly in patients with resistance to other therapies.
Uniqueness:
- Emtricitabine Tenofovir Alafenamide is unique due to its improved safety profile, particularly in terms of renal and bone health, compared to other similar compounds. It offers high efficacy with fewer side effects, making it a preferred choice for many patients .
Propiedades
Fórmula molecular |
C30H39FN9O8PS |
---|---|
Peso molecular |
735.7 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1 |
Clave InChI |
UGRUJYLGNJFEFR-BGNKDNLZSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5 |
SMILES canónico |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.